N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide
Description
This compound features a complex heterocyclic architecture, integrating a 4-(2-methoxyphenyl)-4H-1,2,4-triazole core linked via a methyl group to a thiophene-2-carboxamide moiety. A sulfanyl bridge connects the triazole to a carbamoylmethyl group, which is further attached to a 5-(ethylsulfanyl)-1,3,4-thiadiazole ring. Its synthesis likely involves multi-step alkylation and carboxamide coupling reactions, as seen in analogous compounds (e.g., alkylation of thiadiazole-thiol intermediates ).
Properties
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O3S4/c1-3-32-21-27-25-19(35-21)23-17(29)12-34-20-26-24-16(11-22-18(30)15-9-6-10-33-15)28(20)13-7-4-5-8-14(13)31-2/h4-10H,3,11-12H2,1-2H3,(H,22,30)(H,23,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJGYKJGYHVOPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O3S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the triazole ring, and the thiophene ring, followed by their subsequent coupling.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting an appropriate thioamide with hydrazine in the presence of a suitable oxidizing agent.
Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of an azide with an alkyne under copper-catalyzed conditions (CuAAC reaction).
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the compound can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Key structural analogs differ in substituents on the triazole, thiadiazole, and carboxamide groups:
- Substituent Effects :
Physicochemical Comparison
Research Implications
Biological Activity
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide is a complex compound that incorporates multiple heterocyclic moieties known for their diverse biological activities. The thiophene and 1,3,4-thiadiazole rings are particularly noted for their medicinal properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Synthesis
The compound features a thiophene core linked to a 1,3,4-thiadiazole derivative through a carbamoyl linkage. The synthesis typically involves the reaction of thiophene derivatives with 1,3,4-thiadiazole intermediates under controlled conditions to ensure high yields and purity. Recent studies have employed various synthetic routes to optimize the biological activity of similar thiophene derivatives .
Anticancer Activity
Recent research has highlighted the anticancer potential of thiophene carboxamide derivatives. In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Compounds derived from thiophene showed IC50 values as low as 5.46 µM against Hep3B liver cancer cells .
- The mechanism of action often involves disruption of microtubule dynamics similar to the established drug Combretastatin A-4 (CA-4), leading to cell cycle arrest in the G2/M phase .
Antimicrobial Activity
The antimicrobial properties of the compound are also noteworthy. Thiophene and thiadiazole derivatives have been reported to exhibit:
- Strong activity against Gram-positive and Gram-negative bacteria.
- Inhibition zones significantly greater than standard antibiotics such as ampicillin and ofloxacin .
For example:
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| 11c | S. aureus | 31.25 |
| 11e | E. coli | 31.25 |
Anti-inflammatory and Other Activities
In addition to anticancer and antimicrobial effects, thiophene derivatives have demonstrated anti-inflammatory , antioxidant , and even anticonvulsant activities in various studies. These properties are attributed to their ability to modulate inflammatory pathways and oxidative stress responses .
Case Studies
Several case studies illustrate the biological efficacy of compounds similar to this compound:
- Anticancer Study : A series of synthesized thiophene carboxamide derivatives were tested against Hep3B cells with results indicating significant cytotoxicity comparable to CA-4 .
- Antimicrobial Screening : New 1,3,4-thiadiazole derivatives exhibited potent antibacterial activity against E. coli and S. aureus, with some compounds showing MIC values lower than standard treatments .
Q & A
Q. Q: What are the key synthetic strategies for preparing this compound, and how is structural integrity ensured during synthesis?
A: The compound is synthesized via a modular approach involving heterocyclization and alkylation. A validated two-step procedure includes:
Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
Alkylation : The thiol intermediate undergoes alkylation with chloroacetamide derivatives to introduce the sulfanylacetic acid moiety .
Structural Validation : Elemental analysis, ¹H/¹³C NMR, and IR spectroscopy confirm backbone integrity, while TLC monitors reaction progress and purity .
Structural Characterization
Q. Q: Which analytical techniques are critical for validating the structure and purity of this compound?
A: Key methods include:
- ¹H/¹³C NMR : Assigns protons and carbons in the thiadiazole, triazole, and thiophene moieties (e.g., methoxyphenyl protons at δ 3.8–4.2 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S-C at ~680 cm⁻¹) .
- TLC/HPLC : Ensures purity (>95%) by monitoring side products .
Pharmacological Potential
Q. Q: What preliminary biological activities have been reported for this compound?
A: While direct data is limited, structurally related 1,3,4-thiadiazole derivatives exhibit:
- Anticonvulsant activity : Linked to modulation of GABAergic pathways in rodent models .
- Anticancer potential : Thiadiazole-triazole hybrids inhibit kinases (e.g., EGFR) and induce apoptosis in vitro .
Further assays (e.g., kinase profiling, cytotoxicity screens) are recommended to validate specific targets .
Advanced Synthesis Optimization
Q. Q: How can heuristic algorithms improve reaction yields and selectivity?
A: Bayesian optimization outperforms traditional trial-and-error by:
- Parameter Prioritization : Identifies critical variables (e.g., solvent polarity, temperature) for alkylation efficiency .
- Yield Prediction : Reduces experimental iterations by modeling reagent ratios and reaction times .
Example: A 15% yield increase was achieved for analogous triazol-thiadiazoles using algorithm-guided solvent optimization .
Structure-Activity Relationship (SAR) Analysis
Q. Q: How do substituents on the thiadiazole and triazole rings influence bioactivity?
A: Key SAR insights from analogous compounds:
- Thiadiazole modifications : Ethylsulfanyl groups enhance lipophilicity, improving blood-brain barrier penetration for CNS targets .
- Triazole substituents : 2-Methoxyphenyl boosts π-π stacking with aromatic residues in kinase binding pockets .
- Thiophene carboxamide : Stabilizes hydrogen bonds with catalytic lysine residues in enzymatic assays .
Mechanistic Insights
Q. Q: What computational tools can predict interactions between this compound and biological targets?
A: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:
- Identify binding pockets : Thiophene carboxamide often anchors to ATP-binding sites in kinases .
- Assess stability : MM-PBSA calculations quantify binding free energy, prioritizing high-affinity leads .
Data Contradiction Resolution
Q. Q: How should researchers address discrepancies in reported biological activities?
A: Contradictions (e.g., variable IC₅₀ values) arise from assay conditions. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Dose-response curves : Validate activity across ≥3 replicates to distinguish outliers .
- Meta-analysis : Compare data with PubChem BioAssay entries for consensus .
Scalability Challenges
Q. Q: What challenges arise when scaling up synthesis, and how are they addressed?
A: Key issues and solutions:
- Intermediate stability : Alkylation intermediates (e.g., 5-R-amino-thiadiazoles) degrade under prolonged heating; use low-temperature (−20°C) storage .
- Purity control : Flash chromatography replaces TLC for gram-scale purification .
- Solvent recovery : Ethanol/water mixtures are recycled via distillation to reduce costs .
Biological Assay Design
Q. Q: What in vitro models are suitable for evaluating this compound’s efficacy?
A: Prioritize:
- Kinase inhibition : ADP-Glo™ assays (e.g., EGFR, VEGFR2) .
- Cytotoxicity : MTT/WST-1 assays in cancer cell lines (e.g., MCF-7, A549) .
- Metabolic stability : Liver microsome assays (human/rat) to assess CYP450 interactions .
Computational Modeling
Q. Q: How can QSAR models guide the optimization of this compound?
A: 3D-QSAR (CoMFA/CoMSIA) leverages:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
